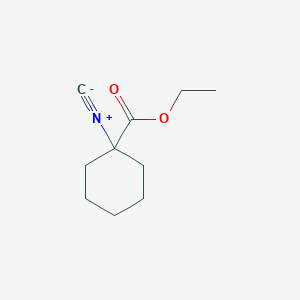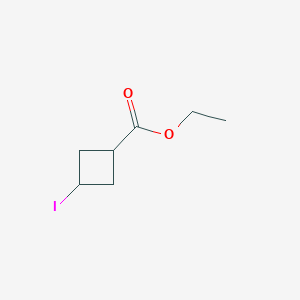![molecular formula C44H84NO8P B3044066 1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine CAS No. 56391-91-4](/img/structure/B3044066.png)
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
Applications De Recherche Scientifique
Monolayer Properties and Membrane Interaction Studies
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine is used in studying the stabilization and properties of phospholipid multilayers, particularly at the air-water interface. These studies are crucial for understanding biological membranes and their interactions with peptides or proteins. Such research has examined the collapse of similar phospholipid monolayers, revealing the formation of bilayer and trilayer structures, which are significant for membrane biophysics and biochemistry (Saccani et al., 2004).
Lipid Bilayer Composition and Chain Motion
The phospholipid is involved in research analyzing the packing and motion of hydrocarbon chains in phospholipid bilayers. Such studies use differential thermal analysis and nuclear magnetic resonance to evaluate the phase transitions and molecular motion in lipid bilayers, providing insights into the structural organization of cellular membranes (Barton & Gunstone, 1975).
High-Temperature Behavior and Hydrolysis
Exploring the behavior of analogous phospholipids like 1,2-dioleoyl-sn-glycero-3-phosphocholine in high-temperature water yields insights into lipid hydrolysis and the formation of various phosphorus-containing products. Such research is crucial for understanding the stability and degradation pathways of phospholipids under extreme conditions (Changi et al., 2012).
Lipid-Protein Interactions
This phospholipid is also significant in the study of lipid-protein interactions, particularly in the formation of protein coronas around liposomes. Understanding these interactions is key for the development of drug delivery systems and nanotechnology applications in medicine (Triantafyllopoulou et al., 2022).
Small Molecule Interaction with Lipid Membranes
Research on the interactions between small molecules and lipid membranes using this phospholipid helps in understanding the pharmacodynamics of drugs and their interaction with cell membranes. This is crucial for drug development and the assessment of drug efficacy (Huang et al., 2013).
Structural Biology and Bicelle Systems
The phospholipid is used in the creation of bicelle systems for molecular biophysics studies. These systems are crucial for spectroscopic studies of membrane-bound peptides and soluble protein structures, offering insights into the molecular interactions at the biological membrane interface (Wu et al., 2010).
Propriétés
IUPAC Name |
[(2R)-2,3-bis[[(Z)-octadec-6-enoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h26-29,42H,6-25,30-41H2,1-5H3/b28-26-,29-27-/t42-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLJBLQFSKZACGJ-MMKOEKFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC=CCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC=CCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCC/C=C\CCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC/C=C\CCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H84NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-di-[(6Z)-octadecenoyl]-sn-glycero-3-phosphocholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















